molecular formula C8H12N2O2 B14456923 Ethyl 3-(2-cyanoaziridin-1-yl)propanoate CAS No. 75984-75-7

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate

Cat. No.: B14456923
CAS No.: 75984-75-7
M. Wt: 168.19 g/mol
InChI Key: RMGXMQYFBYUDTL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate is an ethyl ester derivative featuring a 2-cyanoaziridine substituent. The aziridine ring, a three-membered heterocycle with one nitrogen atom, is highly strained, and the addition of a cyano group (-CN) at the 2-position introduces significant electronic effects.

Properties

CAS No.

75984-75-7

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 3-(2-cyanoaziridin-1-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)3-4-10-6-7(10)5-9/h7H,2-4,6H2,1H3

InChI Key

RMGXMQYFBYUDTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CC1C#N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-(2-cyanoaziridin-1-yl)propanoate can be achieved through various methods. One common approach involves the reaction of ethyl acrylate with 2-cyanoaziridine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-(2-cyanoaziridin-1-yl)propanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural and functional attributes of Ethyl 3-(2-cyanoaziridin-1-yl)propanoate with analogous ethyl propanoate derivatives:

Compound Name Substituent Ring Size Molecular Weight (g/mol) Key Applications/Properties
This compound 2-cyanoaziridin-1-yl 3-membered ~184 (calculated) Pharmaceutical intermediates, alkylation reactions
Ethyl 3-(methylthio)propanoate Methylthio (-SCH₃) N/A 148.22 Aroma compound (pineapple)
Ethyl 3-(2-furyl)propanoate 2-furyl 5-membered 168.15 Electrophilic intermediates
Ethyl 3-(Isopropylamino)propanoate Isopropylamino (-NHCH(CH₃)₂) N/A 159.23 Agrochemical intermediate (Benfuracarb synthesis)
Ethyl 3-[2-(2-ethoxyethyl)pyrrolidin-1-yl]propanoate Pyrrolidinyl (5-membered) 5-membered 317.38 (analogous structure) Potential surfactants or polymer additives

Key Observations:

  • Ring Strain vs. Stability : The 3-membered aziridine ring in the target compound confers higher reactivity compared to 5-membered rings (e.g., pyrrolidine in or furan in ). This strain facilitates ring-opening reactions, useful in drug synthesis.
  • Electronic Effects: The cyano group in the target compound enhances electrophilicity, contrasting with the electron-donating methylthio group in Ethyl 3-(methylthio)propanoate or the weakly electron-withdrawing furyl group in .

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